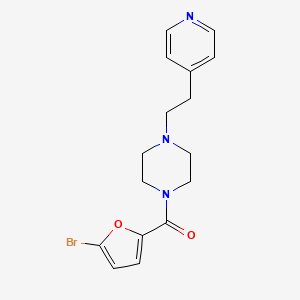![molecular formula C19H20N4O2 B11352082 N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11352082.png)
N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 2,3-dimethylphenyl group and a pyridinyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Attachment of the pyridinyl group: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the butanamide backbone: The final step involves the amidation reaction where the 2,3-dimethylphenyl group is introduced to the butanamide backbone through a condensation reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Reduced forms of the oxadiazole ring or the entire molecule.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and subsequently affecting downstream signaling pathways.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(2,3-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]butanamide
Uniqueness: The uniqueness of N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide lies in its specific substitution pattern and the presence of both oxadiazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H20N4O2/c1-13-5-3-6-16(14(13)2)21-17(24)7-4-8-18-22-19(23-25-18)15-9-11-20-12-10-15/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,24) |
InChI Key |
ZADVKAQPEMOSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352001.png)
![N-benzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352004.png)
![2-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11352010.png)


![2-[(Dimethylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11352031.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11352035.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11352043.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11352051.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B11352064.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11352071.png)
![5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11352072.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11352073.png)
![3-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11352084.png)
